(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
Description
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Properties
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595075 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93960-21-5 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-3-Pyridylalanine.2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Topic: Chiral Separation of 2-Amino-3-(pyridin-3-yl)propanoic Acid Enantiomers
An In-Depth Technical Guide
Abstract
This application note provides a comprehensive technical guide for the chiral separation of 2-Amino-3-(pyridin-3-yl)propanoic acid enantiomers, a critical non-proteinogenic amino acid used as a building block in pharmaceutical development.[1] We delve into the fundamental principles of chiral recognition, present a strategic workflow for method development, and offer detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC). Additionally, advanced alternative methods using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are discussed. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable enantioselective analytical methods.
Part 1: The Foundation - Principles of Chiral Recognition and Method Selection
The stereochemistry of a molecule is paramount in pharmacology, as enantiomers can exhibit widely different physiological activities. 2-Amino-3-(pyridin-3-yl)propanoic acid possesses a single chiral center, resulting in two enantiomers. The ability to resolve and quantify these enantiomers is essential for quality control and regulatory compliance. The separation relies on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, leading to differential retention times.
The primary techniques for this purpose are chromatographic and electrophoretic methods.[2]
-
High-Performance Liquid Chromatography (HPLC): The most established and versatile technique. It utilizes a chiral stationary phase (CSP) packed into a column. The choice of CSP is the most critical factor for achieving separation.[3]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[4] SFC offers significant advantages, including faster analysis times, reduced organic solvent consumption, and often complementary selectivity to HPLC.[5][6]
-
Capillary Electrophoresis (CE): A high-efficiency technique that separates analytes based on their electrophoretic mobility in a narrow capillary.[2] For chiral separations, a chiral selector is typically added to the background electrolyte.[7]
The selection of a starting technique depends on available instrumentation, desired throughput, and the specific goals of the analysis (e.g., analytical quantification vs. preparative isolation). For this analyte, its polar, zwitterionic nature makes direct analysis (without derivatization) preferable to avoid introducing additional steps and potential impurities.[8]
Understanding Chiral Stationary Phases (CSPs)
The "engine" of a chiral HPLC or SFC separation is the CSP. For an underivatized amino acid like our target compound, the most successful CSPs are those that offer multiple modes of interaction.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally effective for polar and ionic compounds like amino acids.[8] The teicoplanin structure contains ionizable groups, aromatic rings, and numerous stereogenic centers, providing a complex 3D environment for hydrogen bonding, ionic interactions, and inclusion complexation.[8][9]
-
Crown Ether CSPs: These phases are particularly well-suited for separating primary amino acids.[10] The chiral recognition mechanism involves the complexation of the protonated primary amine group of the analyte within the crown ether cavity via hydrogen bonding.
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are the most widely used CSPs in both HPLC and SFC.[5][11] Their chiral recognition is governed by the helical structure of the polysaccharide backbone, which creates chiral grooves. Interactions include hydrogen bonds, dipole-dipole, and steric hindrance.[11][12] While challenging for some underivatized amino acids, they are a primary screening tool in SFC.[5][8]
Part 2: A Strategic Workflow for Chiral Method Development
A haphazard, trial-and-error approach to method development is inefficient. A structured, logical workflow maximizes the probability of success while minimizing time and resource expenditure. The following workflow is recommended for developing a robust chiral separation method for 2-Amino-3-(pyridin-3-yl)propanoic acid.
Caption: Logical workflow for chiral method development.
Part 3: Detailed Protocol - HPLC Separation on a Macrocyclic Glycopeptide CSP
This protocol provides a robust starting point for the enantioseparation of 2-Amino-3-(pyridin-3-yl)propanoic acid using a teicoplanin-based CSP, which is highly effective for this class of compounds.[8][13]
Protocol Causality:
-
CSP Choice: Astec® CHIROBIOTIC® T (teicoplanin) is selected for its proven ability to resolve underivatized amino acids through multiple interaction modes (ionic, H-bonding), which are necessary for this polar, zwitterionic analyte.[8]
-
Mobile Phase: A Polar Ionic Mode is employed. This mode uses a mixture of a volatile alcohol (Methanol) and a volatile acid/base pair (Acetic Acid/Ammonium Hydroxide). This system controls the ionization state of both the analyte and the stationary phase, which is crucial for achieving ionic interactions and, therefore, separation. It is also LC-MS compatible.
-
Detection: UV detection at 260 nm is chosen due to the presence of the pyridine ring, which provides a strong chromophore for sensitive detection.
Step-by-Step Experimental Protocol
-
Reagent and Sample Preparation:
-
Mobile Phase A: Methanol (HPLC Grade)
-
Mobile Phase B: Glacial Acetic Acid (ACS Grade)
-
Mobile Phase C: Ammonium Hydroxide (ACS Grade)
-
Working Mobile Phase: In a 1 L volumetric flask, combine 990 mL of Methanol, 5.0 mL of Acetic Acid, and 5.0 mL of Ammonium Hydroxide. Mix thoroughly and sonicate for 10 minutes to degas.
-
Sample Diluent: Use the working Mobile Phase.
-
Sample Preparation: Accurately weigh approximately 5 mg of racemic 2-Amino-3-(pyridin-3-yl)propanoic acid and dissolve in 10 mL of Sample Diluent to create a 0.5 mg/mL stock solution.
-
-
HPLC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV detector. |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven CSP for underivatized amino acids.[8] |
| Mobile Phase | 99/0.5/0.5 (v/v/v) Methanol / Acetic Acid / NH4OH | Polar Ionic Mode for optimal interaction. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape. |
| Detection | UV Diode Array Detector (DAD) at 260 nm | Maximizes signal for the pyridine chromophore. |
| Run Time | 20 minutes | Sufficient to elute both enantiomers. |
-
Experimental Procedure:
-
Equilibrate the HPLC system and column with the working mobile phase until a stable baseline is achieved (approx. 30-45 minutes).
-
Perform a blank injection (10 µL of Sample Diluent) to ensure no system peaks interfere with the analyte peaks.
-
Inject 10 µL of the prepared racemic sample solution.
-
Acquire the chromatogram for the specified run time.
-
If available, inject solutions of the individual enantiomers to confirm the elution order.
-
-
Data Analysis and Interpretation:
-
Identify the two enantiomer peaks in the chromatogram.
-
Resolution (Rs): Calculate the resolution between the two peaks. A value of Rs ≥ 1.5 is considered baseline separation.
-
Enantiomeric Excess (%ee): For non-racemic samples, calculate the %ee using the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) * 100
-
Part 4: Alternative and Advanced Techniques
While HPLC is a robust primary method, other techniques offer distinct advantages.
A. Supercritical Fluid Chromatography (SFC)
SFC is an excellent high-throughput, green alternative.[6] Polysaccharide-based CSPs are often the first choice for screening in SFC.[5][14]
Illustrative SFC Protocol:
| Parameter | Recommended Setting | Rationale |
| Instrument | Waters ACQUITY UPC² or equivalent | Modern SFC instrumentation. |
| Column | Chiralpak® AD-H, 150 x 4.6 mm, 5 µm | Widely successful polysaccharide CSP. |
| Mobile Phase | A: CO2; B: Methanol with 0.2% Isopropylamine | CO2 is the main eluent; modifier and additive control retention and peak shape. |
| Gradient | 5% to 40% B over 5 minutes | A generic screening gradient. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC, enabling faster runs.[4] |
| Back Pressure | 150 bar | Maintains the supercritical state of CO2. |
| Column Temp. | 40 °C | Common operating temperature for SFC. |
| Detection | UV DAD at 260 nm |
B. Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and requires minimal sample volume.[2][15] The separation relies on a chiral selector added to the buffer.
Illustrative CE Protocol:
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 7100 CE System or equivalent | Standard CE instrumentation. |
| Capillary | Fused-silica, 50 µm ID, 40 cm effective length | Standard dimensions for good efficiency. |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 15 mM Hydroxypropyl-β-cyclodextrin | Low pH protonates the amine; cyclodextrin acts as the chiral selector.[7] |
| Voltage | +20 kV | Driving force for electrophoretic separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Common injection method. |
| Detection | UV DAD at 260 nm |
Part 5: Method Validation and System Suitability
A developed method must be validated to ensure it is fit for its intended purpose.[16][17] Validation should be performed according to established guidelines (e.g., ICH Q2(R1)).
Caption: The three-point interaction model for chiral recognition.
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the enantiomers from each other and from any impurities. | Baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | To measure the closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified. | Typically S/N ratio ≥ 10. |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters. | Resolution and retention times remain consistent. |
System Suitability
System suitability tests are performed before each analytical run to confirm the performance of the chromatographic system.[16]
| Parameter | Purpose | Typical Requirement |
| Resolution (Rs) | Confirms separation power. | Rs ≥ 1.5 |
| Tailing Factor (Tf) | Measures peak symmetry. | 0.8 ≤ Tf ≤ 1.5 |
| Repeatability | Ensures injection precision. | RSD of peak area ≤ 2.0% (for n=5) |
References
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. (2000). ResearchGate. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (n.d.). LCGC International. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. (2015). ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2015). ResearchGate. [Link]
-
2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. (n.d.). Evidentic. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. (n.d.). PubMed. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. (2014). AFMPS. [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. (2021). European Pharmaceutical Review. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015). ResearchGate. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015). SciRP.org. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PubMed Central. [Link]
-
Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. (n.d.). PubMed. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2023). Selvita. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (n.d.). MDPI. [Link]
-
Enantioseparation of amino acids by micellar capillary electrophoresis using binary chiral selectors. (2017). Taylor & Francis Online. [Link]
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Application Notes and Protocols for (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride in Cell Culture Experiments
Introduction: Unveiling the Neuromodulatory Potential of a Pyridinyl Amino Acid Analogue
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pyridine ring, a structural motif present in key neuroactive molecules like nicotine.[1] This structural similarity suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels pivotal in synaptic transmission, neuronal development, and neuroprotection.[2][3] nAChRs are implicated in a range of neurological processes and their dysfunction is associated with various disorders.[2] The pyridine nitrogen of nicotinic agonists is known to form a crucial hydrogen bond within the nAChR binding site, making compounds with this feature prime candidates for investigation as receptor modulators.[4]
This guide provides a comprehensive framework for characterizing the in vitro effects of this compound on neuronal and neuron-like cells. We will present a logical, field-proven workflow to assess its potential as a nAChR agonist, from initial receptor activation to downstream signaling and ultimate cellular outcomes. Furthermore, given its amino acid backbone, we will explore its potential impact on cellular amino acid transport and metabolism.[5]
Physicochemical Properties and Reagent Preparation
This compound is a white crystalline powder soluble in water, forming an acidic solution.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 255.10 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Water soluble | [1] |
Stock Solution Preparation:
-
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. The dihydrochloride salt form enhances water solubility.
-
Protocol:
-
Aseptically weigh out a desired amount of this compound in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 100 mM).
-
Gently vortex until the compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Experimental Workflow: A Multi-tiered Approach to Functional Characterization
The following workflow is designed to systematically investigate the biological activity of this compound.
Figure 1: A tiered experimental workflow for the characterization of this compound.
Phase 1: Primary Screening for Bioactivity
Determining the Optimal Concentration Range: Cell Viability and Cytotoxicity Assays
-
Rationale: Before assessing functional activity, it is crucial to establish a concentration range of the compound that does not induce cytotoxicity. This ensures that any observed functional effects are not artifacts of cellular stress or death. A variety of assays can be employed, each measuring a different aspect of cell health.[3]
-
Recommended Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses several nAChR subtypes.
-
PC12: A rat pheochromocytoma cell line that is a well-established model for studying neuronal differentiation and nAChR function.[7]
-
-
Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well, clear-bottom, white-walled plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium only).
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. A decrease in signal indicates a reduction in viable, metabolically active cells.[8]
-
| Assay Type | Principle | Readout | Advantages |
| ATP Assay | Measures ATP levels as an indicator of metabolically active cells.[9] | Luminescence | High sensitivity, rapid. |
| MTT/MTS Assay | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric | Well-established, cost-effective. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells into the culture medium. | Colorimetric | Indicates membrane integrity loss. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to differentiate between live and dead cells.[10] | Fluorescence Microscopy | Provides single-cell visualization. |
Functional Screening for nAChR Activation: Calcium Imaging
-
Rationale: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺.[11] This change in intracellular calcium concentration can be visualized in real-time using calcium-sensitive fluorescent dyes.[12] This assay serves as a direct measure of receptor activation.
-
Protocol: Fura-2 AM Calcium Imaging
-
Seed SH-SY5Y or PC12 cells on glass-bottom dishes or plates suitable for microscopy.
-
Culture the cells until they reach 50-70% confluency.
-
Prepare a loading buffer containing a calcium indicator dye such as Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing a non-toxic concentration of this compound.
-
Record the changes in fluorescence intensity over time. An increase in the ratio of fluorescence at 340 nm to 380 nm excitation indicates an increase in intracellular calcium.[12]
-
Positive Control: Use a known nAChR agonist like nicotine or acetylcholine.
-
Negative Control: Pre-incubate cells with a nAChR antagonist (e.g., mecamylamine) before adding the test compound.
-
Phase 2: Mechanistic Elucidation
Investigating Downstream Signaling: Phospho-CREB Western Blot
-
Rationale: Calcium influx through nAChRs can activate various downstream signaling cascades, including the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[13] This phosphorylation event is a key step in nAChR-mediated gene expression and neuroprotection.[13]
-
Protocol: Western Blot for Phospho-CREB
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a functionally active, non-toxic concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CREB as a loading control.[14]
-
Figure 2: A putative signaling pathway for this compound at nAChRs.
Phase 3: Exploratory Analysis
Assessing its Role as an Amino Acid Mimetic: Uptake and Metabolism Assays
-
Rationale: As an amino acid analogue, the compound may be recognized and transported by cellular amino acid transporters, potentially competing with natural amino acids and affecting cellular metabolism.[5]
-
Protocol: Competitive Amino Acid Uptake Assay
-
Culture cells in a suitable format (e.g., 24-well plates).
-
Wash the cells with a transport buffer (e.g., HBSS).[15]
-
Incubate the cells with a radiolabeled essential amino acid (e.g., ³H-Leucine) in the presence or absence of increasing concentrations of this compound.
-
After a defined incubation period, wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in radiolabeled amino acid uptake in the presence of the compound would suggest competition for the same transporter.
-
-
Metabolomic Analysis: For a more in-depth analysis, targeted or untargeted metabolomics can be employed to assess broader changes in the cellular metabolome following treatment with the compound.[16]
Safety and Handling Precautions
Based on available safety data, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. In case of contact with skin or eyes, rinse thoroughly with water.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, nAChR activation, downstream signaling, and potential metabolic interactions, researchers can gain valuable insights into its pharmacological profile. Positive results from these assays would warrant further investigation, including electrophysiological studies to characterize its effects on ion channel kinetics, binding assays to determine its affinity for different nAChR subtypes, and in vivo studies to assess its therapeutic potential.
References
-
Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in Pharmacological Sciences, 25(6), 317-324. [Link]
-
Gao, Y., et al. (2020). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 1(3), 100185. [Link]
-
Vibat, C. R., et al. (1998). Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells. Journal of Biological Chemistry, 273(49), 33039-33047. [Link]
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Engleman, E. A., et al. (2014). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 111(3), 1251-1256. [Link]
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Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]
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Arias, E., et al. (2017). Pyridine alkaloids with activity in the central nervous system. Journal of Ethnopharmacology, 198, 514-537. [Link]
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Di Pede, G., et al. (2022). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids’ Blend Which Is Active In Vitro in Supporting Muscle Function. Nutrients, 14(13), 2715. [Link]
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Mayr, B., & Montminy, M. (2001). Transcriptional regulation by the phosphorylation-dependent factor CREB. Nature Reviews Molecular Cell Biology, 2(8), 599-609. [Link]
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Utkin, Y. (2019). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. Toxicon, 167, 91-97. [Link]
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Green, W. N. (1999). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 19(12), 4893-4903. [Link]
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Papke, R. L., et al. (2018). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Molecules, 23(10), 2663. [Link]
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Ritacco, F. V., et al. (2018). Amino acids in the cultivation of mammalian cells. Applied Microbiology and Biotechnology, 102(18), 7837-7850. [Link]
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Kem, W. R., et al. (2018). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Molecules, 23(10), 2663. [Link]
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Zaitsev, A. V., et al. (2021). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International Journal of Molecular Sciences, 22(17), 9031. [Link]
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Lonze, B. E., & Ginty, D. D. (2002). Function and regulation of CREB family transcription factors in the nervous system. Neuron, 35(4), 605-623. [Link]
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Tescione, L., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Bioengineering, 9(6), 269. [Link]
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Liu, Q. S., et al. (2016). Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. Scientific Reports, 6, 26869. [Link]
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Hansen, K. B., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 11, 319. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-2-Amino-3-(pyridin-3-yl)propanoic acid Concentration for Cell Assays
Last Updated: January 23, 2026
Introduction: Understanding Your Compound
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as D-3-Pyridylalanine, is an amino acid derivative with increasing interest in various research fields, including its potential as a ligand for biological receptors or as a building block in peptide synthesis.[1][2] Its efficacy and specificity in any cell-based assay are critically dependent on using an optimal concentration. This guide provides a comprehensive framework for researchers to determine the precise concentration of this compound for their specific experimental context, ensuring data is both reliable and reproducible.
Compound Profile:
-
Molecular Formula: C₈H₁₀N₂O₂[3]
-
Molecular Weight: 166.18 g/mol [3]
-
Key Structural Feature: A pyridine ring, which can enhance hydrophilicity compared to natural amino acids like phenylalanine.[4]
-
Potential Biological Role: As an amino acid derivative, it may interact with various cellular pathways, including those involving amino acid transporters or serving as an agonist or antagonist at specific receptors, such as NMDA receptors.[1][5][6]
Core Principle: Establishing the Therapeutic Window
The primary goal of concentration optimization is to identify the "therapeutic window" or optimal concentration range. This range is defined by two key boundaries:
-
Minimum Effective Concentration (MEC): The lowest concentration that produces the desired biological effect.
-
Maximum Tolerated Concentration (MTC): The highest concentration that does not induce significant, off-target cytotoxicity.
Working within this window is essential. Concentrations below the MEC will yield false-negative results, while concentrations above the MTC can lead to misleading data due to widespread cell death, masking the compound's specific effects.
Systematic Workflow for Concentration Optimization
A systematic approach is crucial for efficiently determining the optimal concentration. This workflow is designed to move from broad, range-finding experiments to fine-tuned dose-response curves.
Caption: Workflow for optimizing compound concentration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound precipitated in the cell culture medium after I added it to the wells. What went wrong?
A1: This is a classic solubility issue.
-
Cause: The final concentration of your compound in the aqueous culture medium has exceeded its solubility limit. This can also be caused by the solvent used for the stock solution (e.g., DMSO) crashing out at a high percentage in the final well volume.
-
Solution:
-
Check Stock Solvent: Ensure the final concentration of your stock solvent (e.g., DMSO) in the culture medium does not exceed 0.1-0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Solubility Test: Before treating your cells, perform a simple solubility test. Prepare your highest planned concentration in a cell-free flask of culture medium and incubate it under the same conditions (37°C, 5% CO₂). Observe for any precipitation over several hours.
-
Use a Different Solvent: While DMSO is common, for some compounds, sterile water or ethanol may be more suitable. Always check the compound's datasheet for recommended solvents.[5]
-
Lower the Stock Concentration: If solubility remains an issue, you may need to prepare a lower concentration stock solution, which will require adding a larger volume to your wells. Be sure to account for this by preparing a corresponding vehicle control with the same volume of solvent.
-
Q2: I'm seeing massive cell death across all my treatment concentrations, even the very low ones.
A2: This suggests either extreme cytotoxicity of the compound or a systemic issue with your assay setup.
-
Cause & Solution:
-
Solvent Toxicity: Your primary suspect should be the vehicle control. Run a dose-response curve of just the solvent (e.g., DMSO) to ensure that the concentrations you are using are not independently killing the cells.
-
Compound Instability: The compound may be degrading into a toxic byproduct in your culture medium. Ensure you are using freshly prepared dilutions for each experiment. Stock solutions should be stored properly, typically at -20°C or -80°C, to maintain stability.[5]
-
Incorrect Concentration Calculation: Double-check all your dilution calculations. A simple decimal error can lead to concentrations that are orders of magnitude too high.
-
Cell Health: Ensure the cells used for the assay are healthy, in the logarithmic growth phase, and at the correct density.[7] Stressed or overly confluent cells can be more susceptible to toxic effects.
-
Q3: I don't see any effect of the compound, even at high concentrations that are not cytotoxic. Did I get a bad batch?
A3: While a bad batch is possible, it's more likely due to experimental factors.
-
Cause & Solution:
-
Inappropriate Assay Endpoint: The biological effect of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid might not be captured by your current assay. For example, if it's a subtle modulator of receptor activity, a simple proliferation assay (like MTT) may not show a change. Consider if your assay measures the right biological question.
-
Insufficient Incubation Time: The compound may require a longer incubation period to elicit a measurable response. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[8]
-
Compound Inactivation: Some components in the serum of your culture medium can bind to and inactivate the compound. You could test your compound in a low-serum or serum-free medium for a short duration, but be aware this can also stress the cells.
-
Cell Line Specificity: The cell line you are using may not have the specific target (e.g., receptor, transporter) for your compound.[9] It's crucial to select a cell line that is biologically relevant to your hypothesis.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting concentration range for a completely new compound like this?
A: For an unknown compound, it's wise to cast a wide net. A logarithmic dilution series is most efficient for this. A good starting point for a cytotoxicity assay would be to test concentrations spanning several orders of magnitude, for example, from 1 nM to 1 mM.[10] This will help you quickly identify the general range of activity and toxicity.
Q: How do I prepare my stock and working solutions?
A:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO or sterile water. Aliquot this stock into small, single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in your cell culture medium. For example, if your final desired concentration in the well is 10 µM and you are adding 10 µL of drug to 90 µL of cells, you need to prepare a 100 µM (10X) working solution. Always add the working solution to the cells, not the other way around, to ensure rapid and even mixing.
Q: What is the difference between IC50 and EC50?
A:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a compound that is required to inhibit a specific biological process by 50%.[11] It is used when you are measuring a decrease in a signal (e.g., cell viability, enzyme activity).
-
EC50 (Half-maximal Effective Concentration): This is the concentration that produces 50% of the maximum possible effect. It is used when you are measuring an increase in a signal (e.g., reporter gene expression, calcium influx).
The choice between them depends entirely on the nature of your assay and the effect you are measuring.
Q: How many replicates should I use?
A: For initial screening and range-finding, triplicate (n=3) wells for each condition are generally sufficient. For final dose-response curves used for publication or critical decision-making, increasing the number of replicates to 4-6 is advisable to increase statistical power and confidence in your results.
Key Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated dilutions of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid in culture medium. For a broad range, you might choose final concentrations of 1000, 100, 10, 1, 0.1, 0.01, and 0.001 µM. Don't forget a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the wells, effectively diluting them to 1X.
-
Incubation: Incubate the plate for a relevant period (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Read Plate: Measure the absorbance at 490-560 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression software (e.g., GraphPad Prism).[13]
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 88.1 ± 4.2 |
| 50 | 52.3 ± 6.0 |
| 100 | 15.7 ± 3.1 |
| 500 | 4.2 ± 1.5 |
Based on this hypothetical data, the IC50 is approximately 50 µM. The Maximum Tolerated Concentration (MTC) might be set around 10-20 µM, where viability is still high.
References
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ChemBK. (2024). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from ChemBK.com. [Link]
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Chongqing ZYJ Technology Co., Ltd. (n.d.). (R)-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. Retrieved from chem-day.com. [Link]
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Stavropoulos, C., et al. (2022). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]
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Majerova, P., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 3-(3-Pyridyl)-D-alanine. Retrieved from PubChem. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic. [Link]
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Biocompare. (2019). Optimizing Assay Development. Retrieved from Biocompare.com. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems. [Link]
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Fernandez-de-Cossio-Diaz, J., et al. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Scientific Reports. [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry. [Link]
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Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from Bio-protocol. [Link]
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ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from ResearchGate. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from Promega. [Link]
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Validation & Comparative
A Comparative Guide to the Stereospecific Activity of 2-Amino-3-(pyridin-3-yl)propanoic Acid Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is paramount. The spatial arrangement of atoms in a chiral molecule can dramatically alter its pharmacological profile, turning a potent therapeutic into an inert or even toxic compound. This guide provides an in-depth comparison of the biological activity of the (R)- and (S)-enantiomers of 2-Amino-3-(pyridin-3-yl)propanoic acid, a heterocyclic amino acid of significant interest in medicinal chemistry.
Introduction: The Significance of Chirality in Drug Design
2-Amino-3-(pyridin-3-yl)propanoic acid, also known as 3-pyridylalanine, is a non-natural amino acid that has been incorporated into various peptide-based therapeutics to enhance properties such as receptor affinity, selectivity, and metabolic stability.[1][2] The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid and (S)-2-Amino-3-(pyridin-3-yl)propanoic acid. As with many biologically active molecules, the interaction of these enantiomers with their protein targets is expected to be stereospecific. Chiral differences can lead to distinct interactions with biological receptors.[3]
This guide will explore the currently understood differences in the biological activity of these two enantiomers, drawing upon available experimental evidence and providing detailed protocols for researchers to conduct their own comparative studies. While direct comparative data for the 3-pyridylalanine enantiomers is limited, compelling evidence from closely related analogues strongly suggests a significant disparity in their biological effects.
Evidence for Stereospecific Activity: Insights from Pyridylalanine Analogues
A key study investigating the role of pyridylalanine isomers in somatostatin receptor subtype 2 (SST2) antagonists provides critical insights into the importance of stereochemistry.[1][2] In this research, various pyridylalanine regioisomers were incorporated into a peptide antagonist. The synthesis of the DOTA-[2Pal³]-LM3, where 2Pal is 2-pyridylalanine, resulted in two diastereomers. It was found that the d-2Pal derivative (the R-enantiomer) lacked receptor recognition and affinity, in stark contrast to the l-2Pal derivative (the S-enantiomer).[2]
This finding strongly suggests that the stereochemical orientation of the amino acid backbone in relation to the pyridyl ring is a critical determinant for molecular recognition at the receptor binding pocket. While this study focused on the 2-pyridyl isomer, the fundamental principles of stereospecific interactions are highly likely to apply to the 3-pyridyl isomer as well. It is therefore hypothesized that the (S)-enantiomer of 2-Amino-3-(pyridin-3-yl)propanoic acid is the biologically active form (eutomer), while the (R)-enantiomer is likely to exhibit significantly lower or no activity (distomer).
Table 1: Inferred Activity Comparison of 2-Amino-3-(pyridin-3-yl)propanoic Acid Enantiomers
| Enantiomer | Expected Biological Activity | Rationale |
| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Active (Eutomer) | Based on the observed activity of the L-enantiomer of the closely related 2-pyridylalanine in somatostatin antagonists.[1][2] |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | Inactive or Significantly Less Active (Distomer) | Inferred from the lack of receptor recognition and affinity of the D-enantiomer of 2-pyridylalanine in the same study.[1][2] |
Experimental Protocols for Comparative Analysis
To empirically determine the activity profile of each enantiomer, researchers can employ a variety of in vitro assays. Given the structural similarity of the pyridyl moiety to the pharmacophore of nicotinic acetylcholine receptor (nAChR) ligands, competitive radioligand binding assays and functional assays using nAChR-expressing cells are highly relevant.
Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of the (R)- and (S)-enantiomers of 2-Amino-3-(pyridin-3-yl)propanoic acid to a specific nAChR subtype (e.g., α4β2) expressed in a suitable cell line (e.g., HEK cells).
Workflow Diagram:
Caption: Workflow for nAChR Competitive Binding Assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the desired nAChR subtype (e.g., α4β2) under standard conditions.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compounds ((R)- and (S)-enantiomers) to the wells.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) to all wells.
-
For non-specific binding determination, add a high concentration of a known nAChR agonist (e.g., nicotine) to a set of control wells.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Calcium Flux Measurement
This protocol measures the ability of the enantiomers to act as agonists or antagonists at nAChRs by monitoring changes in intracellular calcium levels using a fluorescent indicator.
Workflow Diagram:
Caption: Workflow for Calcium Flux Functional Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate nAChR-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the test compounds to the wells while simultaneously measuring fluorescence.
-
Record the fluorescence intensity before and after the addition of the compounds.
-
-
Antagonist Mode Assay (Optional):
-
Pre-incubate the cells with varying concentrations of the test enantiomers for a defined period.
-
Add a known nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measure the fluorescence response as described above.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a known reference agonist.
-
For agonist activity, plot the normalized response against the logarithm of the compound concentration and determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
Future research should focus on:
-
Direct Comparative Studies: Performing the described assays to obtain quantitative data (Ki, EC₅₀/IC₅₀) for both enantiomers on various nAChR subtypes.
-
Broader Target Screening: Investigating the activity of these enantiomers on other potential targets, such as other neurotransmitter receptors or enzymes.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the individual enantiomers in animal models to understand their in vivo efficacy and safety profiles.
By systematically characterizing the stereospecific activity of 2-Amino-3-(pyridin-3-yl)propanoic acid enantiomers, the scientific community can advance the rational design of more potent and selective therapeutics.
References
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Mansi, R., Bertarelli, N., Del Pozzo, L., & Fani, M. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry. [Link]
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Mansi, R., Bertarelli, N., Del Pozzo, L., & Fani, M. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PubMed. [Link]
-
Tanii, Y., Nishikawa, T., Hashimoto, A., & Takahashi, K. (1994). Stereoselective antagonism by enantiomers of alanine and serine of phencyclidine-induced hyperactivity, stereotypy and ataxia in the rat. The Journal of pharmacology and experimental therapeutics, 269(3), 1040–1048. [Link]
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Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-136. [Link]
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Richards, Z. L., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. PLoS ONE, 15(10), e0240248. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931350. [Link]
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PubChem. (n.d.). 3-(3-Pyridyl)alanine. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Molecules, 24(13), 2400. [Link]
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A Senior Application Scientist's Guide to Profiling Receptor Cross-Reactivity: A Comparative Analysis of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid and Other Nicotinic Ligands
Abstract
In the pursuit of novel therapeutics, particularly for neurological disorders, the selectivity of a chemical probe or drug candidate is paramount. Off-target interactions can lead to unforeseen side effects or confound experimental results. This guide provides a comprehensive framework for assessing the receptor cross-reactivity of novel compounds, using the putative nicotinic acetylcholine receptor (nAChR) ligand, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, as a central case study. While comprehensive screening data for this specific molecule is not yet prevalent in public literature, its structural similarity to nicotinic agonists provides a strong rationale for profiling it against a panel of relevant receptors. We will compare its hypothesized activity with well-characterized nAChR ligands—the non-selective agonist Nicotine, the α4β2 partial agonist Cytisine, and the α7 selective agonist PNU-282987—to illustrate the principles of selectivity. This document details the essential experimental workflows, including radioligand binding assays and functional calcium flux assays, and provides the scientific rationale behind these industry-standard methodologies.
Introduction to (R)-2-Amino-3-(pyridin-3-yl)propanoic acid and the Imperative of Selectivity
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid, also known as 3-(3-Pyridyl)-D-alanine[1], is a chiral amino acid derivative featuring a pyridine ring. This structural motif is common to a vast class of compounds that interact with nicotinic acetylcholine receptors (nAChRs), the most prominent example being Nicotine itself[2][3]. nAChRs are ligand-gated ion channels that are critical for fast synaptic transmission throughout the central and peripheral nervous systems[4]. Their dysfunction is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction[5].
The nAChR family is highly diverse, with numerous subtypes formed by different combinations of α and β subunits (e.g., α4β2, α7, α3β4)[6]. Each subtype exhibits a unique pharmacological profile and anatomical distribution, mediating distinct physiological effects. Consequently, the therapeutic potential of a novel nAChR ligand is intrinsically linked to its subtype selectivity[7]. A compound that potently activates the desired receptor subtype while avoiding others is crucial for minimizing off-target effects. This guide provides the strategic and technical framework for conducting such a cross-reactivity analysis.
Comparative Analysis of nAChR Ligand Cross-Reactivity
To understand the selectivity profile of a novel compound, it must be compared against ligands with known receptor interaction profiles. We have selected three archetypal compounds for this purpose.
-
Nicotine: The endogenous ligand for which the receptors are named. It acts as a non-selective agonist with high affinity for many nAChR subtypes, particularly the α4β2 receptor, which is central to its addictive properties[2][8].
-
Cytisine: A plant alkaloid that functions as a partial agonist with high affinity for the α4β2 nAChR subtype[9][10]. Its distinct profile makes it a useful tool for dissecting the role of this specific receptor and as a smoking cessation aid[11].
-
PNU-282987: A synthetic compound that is a highly selective agonist for the α7 nAChR subtype[12]. This selectivity makes it an invaluable research tool for studying the specific functions of α7 receptors, which are implicated in cognitive processes.
The following table summarizes the binding affinities (Ki, in nM) of these reference compounds against a selection of nAChR subtypes and other common off-target receptors. The data for (R)-2-Amino-3-(pyridin-3-yl)propanoic acid is listed as "Not Available," highlighting the knowledge gap that a researcher would aim to fill using the methods described in this guide.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) Profile
| Receptor Target | (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | Nicotine | Cytisine | PNU-282987 |
| nAChR α4β2 | Not Available | 1[5] | 0.17[13] | >60,000 (IC50) |
| nAChR α7 | Not Available | 1,000 - 10,000 | 4,200[13] | 26 |
| nAChR α3β4 | Not Available | ~50 | ~350 | >60,000 (IC50) |
| nAChR α1β1γδ (muscle) | Not Available | ~20,000 | >10,000 | >60,000 (IC50) |
| 5-HT3 Receptor | Not Available | ~3,000 | >10,000 | 930 |
| Muscarinic M1 | Not Available | >10,000 | >10,000 | Inactive at 1µM[14] |
| GABA-A Receptor | Not Available | >10,000 | >10,000 | Inactive at 1µM[14] |
Data compiled from various sources and should be considered representative. Absolute values can vary based on experimental conditions.
Experimental Methodologies for Profiling Cross-Reactivity
A thorough assessment of cross-reactivity involves two key types of experiments: binding assays to measure affinity and functional assays to measure activity (agonist, antagonist, or modulator).
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor[15]. The principle is a competition experiment where the test compound's ability to displace a known radioactive ligand ("radioligand") from the receptor is measured.
-
Receptor Source: Membranes from cell lines stably expressing a single receptor subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) are used to ensure the binding is to a specific, defined target.
-
Radioligand Selection: A radioligand with high affinity and specificity for the target receptor is chosen (e.g., [³H]Cytisine for α4β2 receptors). This ensures a stable and measurable signal. The concentration is typically kept at or below its dissociation constant (Kd) to maximize sensitivity to competition[16].
-
Separation Method: A rapid filtration method is used to separate the receptor-bound radioligand from the unbound radioligand. Glass fiber filters are often pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands[17].
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand ([³H]Cytisine, ~0.6 nM) + assay buffer.
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known non-radioactive competitor (e.g., 10 µM Nicotine).
-
Test Compound: Receptor membranes + radioligand + varying concentrations of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid.
-
-
Incubation: Add all components to a final volume of 250 µL. Incubate the plate for 120 minutes at 4°C with gentle agitation to reach equilibrium[17].
-
Filtration: Rapidly harvest the contents of each well onto a PEI-soaked glass fiber filter plate using a cell harvester under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measuring Cellular Response
Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator. For many nAChRs, activation leads to an influx of cations, including Ca²⁺, which can be measured using fluorescent indicators. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument ideal for this purpose[18][19].
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., SH-SY5Y, which endogenously expresses α7 nAChRs, or a transfected cell line) is used.
-
Calcium Indicator: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes in the FLIPR Calcium Assay Kits) is loaded into the cells. The "AM" ester group allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the active, calcium-sensitive form of the dye inside[20].
-
Assay Principle: The FLIPR instrument adds the test compound to the cells and simultaneously measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
Caption: Workflow for a FLIPR-based calcium flux functional assay.
-
Cell Plating: Seed cells expressing the target nAChR subtype into a 384-well black-walled, clear-bottom plate and incubate overnight at 37°C, 5% CO₂[20].
-
Dye Loading: The next day, prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) in a physiological buffer like HBSS with 20 mM HEPES.
-
Cell Loading: Remove the cell plate from the incubator and add an equal volume of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to load and de-esterify[21].
-
Compound Plate Preparation: During the incubation, prepare a separate plate containing serial dilutions of the test compound at a higher concentration (e.g., 4x the final desired concentration).
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to:
-
Read a baseline fluorescence for 10-20 seconds.
-
Add the test compound from the source plate.
-
Immediately and continuously record the fluorescence signal from each well for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (Max - Min) is calculated for each well.
-
Plot the fluorescence change against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum response (Emax).
-
Visualizing nAChR Signaling Pathways
Understanding the downstream consequences of receptor activation is crucial. The two most prevalent nAChR subtypes in the brain, α4β2 and α7, have distinct signaling properties.
Caption: Simplified signaling pathways for α4β2 and α7 nAChRs.
Activation of α4β2 receptors primarily leads to sodium influx, causing membrane depolarization. This depolarization, in turn, opens voltage-gated calcium channels (VGCCs), leading to a secondary influx of calcium. In contrast, the α7 receptor is unique in its high intrinsic permeability to calcium, allowing for direct calcium entry upon agonist binding. This subsequent rise in intracellular calcium from either pathway can activate downstream signaling cascades, such as the PI3K-Akt and ERK pathways, which are critical for processes like neuronal survival and synaptic plasticity.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity profile of a novel compound, using (R)-2-Amino-3-(pyridin-3-yl)propanoic acid as a pertinent example of a putative nAChR ligand. By comparing its activity against well-defined ligands like Nicotine, Cytisine, and PNU-282987, researchers can build a comprehensive understanding of a new molecule's selectivity and potential therapeutic window.
The immediate and necessary next step for (R)-2-Amino-3-(pyridin-3-yl)propanoic acid is to perform the competitive radioligand binding and functional calcium flux assays detailed herein. A broad screening panel, such as the Eurofins SafetyScreen44 or a similar service, would be invaluable for identifying any significant off-target interactions early in the development process[10][18]. This initial screen across dozens of receptors, ion channels, and transporters provides a crucial dataset for go/no-go decisions and for guiding more detailed follow-up studies. By rigorously applying these principles and methodologies, scientists can confidently advance novel compounds toward their full potential as research tools or next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
